4-Aminobenzenesulfonate

Descripción general

Descripción

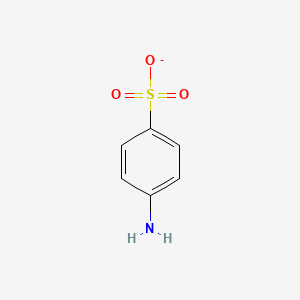

4-aminobenzenesulfonate is an aminobenzenesulfonate that is the conjugate base of 4-aminobenzenesulfonic acid. It has a role as a xenobiotic metabolite. It is a conjugate base of a 4-aminobenzenesulfonic acid.

Actividad Biológica

4-Aminobenzenesulfonate (4-ABS), also known as sulfanilic acid, is a compound with significant biological activity, particularly in microbial degradation and potential therapeutic applications. This article explores the biological properties, degradation pathways, and case studies related to 4-ABS, synthesizing information from diverse research findings.

This compound is an aromatic sulfonic acid characterized by the presence of an amino group and a sulfonate group attached to a benzene ring. Its chemical structure can be represented as follows:

- Chemical Formula : C₆H₇NNaO₃S

- CAS Number : 121-57-3

Biological Role and Applications

4-ABS serves multiple roles in biological systems:

- Microbial Degradation : It is utilized by certain bacteria as a carbon source, leading to the release of ammonia and sulfate during mineralization processes .

- Allergen Potential : The compound is noted for its allergenic properties, which may have implications in pharmacological contexts .

- Industrial Use : It is commonly used in the synthesis of dyes and pharmaceuticals, contributing to its importance in industrial applications .

Microbial Degradation Pathways

Research has identified specific genes involved in the degradation of 4-ABS by Hydrogenophaga sp. PBC. Notable findings include:

-

Key Enzymes :

- 4-Sulfocatechol 1,2-dioxygenase (pcaH2) : Involved in the breakdown of sulfonated aromatic compounds.

- This compound 3,4-dioxygenase (sadA) : Critical for aromatic ring hydroxylation.

- Mutagenesis Studies : Transposon mutagenesis revealed mutants that could not utilize 4-ABS for growth due to disruptions in these genes. For instance, the sadA mutant accumulated brown metabolites identified as 4-sulfocatechol .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of 4-ABS:

- Skin Irritation Studies : In studies involving New Zealand White rabbits, 4-ABS was found to be a non-irritant, with tissue viability remaining above 100% relative to controls after exposure .

- Eye Irritation Tests : Similar tests indicated minimal irritation effects that were fully reversible after several days .

These findings suggest that while 4-ABS has potential irritant properties at high concentrations, it generally exhibits low toxicity under controlled conditions.

Case Study 1: Antitumor Activity

A study evaluated the antitumor properties of novel substituted benzenesulfonates derived from 4-ABS. The compounds exhibited significant antiproliferative activity against various cancer cell lines (HT-29, M21, MCF-7) and induced DNA damage through histone H2AX phosphorylation, indicating their potential as therapeutic agents .

Case Study 2: Environmental Impact

Research on the mineralization of 4-ABS revealed complete degradation by specific bacterial strains, highlighting its environmental significance. The release of ammonia and sulfate was quantitatively assessed, demonstrating effective bioremediation capabilities .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Microbial Degradation | Utilized by bacteria as a carbon source; leads to ammonia and sulfate release. |

| Allergen Potential | Identified as an allergen with implications for human health. |

| Antitumor Activity | Exhibits antiproliferative effects in cancer cell lines; induces DNA damage. |

| Toxicity Profile | Non-irritant based on skin and eye irritation studies; low toxicity overall. |

Propiedades

IUPAC Name |

4-aminobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBSAKJJOYLTQU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NO3S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.